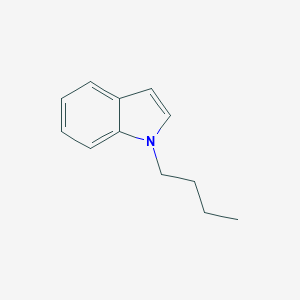

1-Butyl-1H-indole

説明

Synthesis Analysis

The synthesis of indole derivatives has been a subject of interest due to their wide range of applications in medicinal chemistry and material science. In the first paper, the authors describe the synthesis of β-(1-Hydroxybut-3-enyl)indoles from indole-3-carbonyl compounds, which are then converted into 1-(β-indolyl)1,3-butadienes, yuehchukene, and derivatives, including murrapanine, through acid-catalyzed reactions in THF. This process is significant as it supports the assumption that these reactions proceed via a Diels-Alder pathway, which is a cornerstone mechanism in organic synthesis .

Molecular Structure Analysis

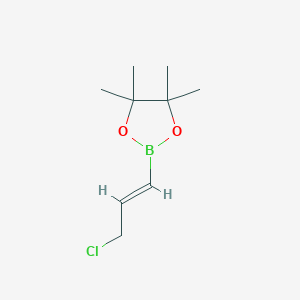

The second paper focuses on the synthesis of a specific indole derivative, tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate. The molecular structure of this compound was elucidated using common spectroscopic methods such as 1H NMR, 13C NMR, IR, MS, and further confirmed by X-ray diffraction of the single crystal obtained by solvent evaporation. The study also includes a comparison of the experimental crystal structure data with the molecular crystal structure determined by density functional theory (DFT), which is essential for understanding the electronic properties of the molecule .

Chemical Reactions Analysis

The acid-catalyzed reactions mentioned in the first paper are crucial for the formation of complex indole derivatives. The study provides evidence for the Diels-Alder reaction pathway, which is a type of cycloaddition reaction that forms a six-membered ring and is widely used for constructing complex organic molecules. The specificity of the reaction conditions in THF highlights the importance of solvent choice in facilitating these chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives are closely related to their molecular structure. The second paper's analysis of frontier molecular orbitals and molecular electrostatic potential energy provides insight into the chemical reactivity and stability of the synthesized indole compound. These properties are crucial for predicting the behavior of the molecule in various chemical environments and for designing molecules with desired reactivity profiles .

科学的研究の応用

Synthesis Enhancements

1-Butyl-1H-indole plays a role in the synthesis of various indole derivatives. For instance, indoles react with carbonyl compounds in ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate to afford bis-indolylmethanes, showcasing the use of 1-Butyl-1H-indole in creating eco-friendly synthesis processes (Yadav, Reddy, & Sunitha, 2003).

Catalytic Applications

Palladium-catalyzed reactions involving indoles, including 1-Butyl-1H-indole, have gained importance in organic chemistry, modifying synthetic processes and contributing to the production of fine chemicals and pharmaceutical intermediates (Cacchi & Fabrizi, 2005).

Ionic Liquid Solvent Use

The ionic liquid 1-butyl-3-methylimidazolium methylselenite has been used successfully as a solvent in the catalyst-free preparation of 3-arylselenylindoles by reacting indole with ArSeCl at room temperature, demonstrating the versatility of 1-Butyl-1H-indole related compounds in solvent applications (Zimmermann et al., 2013).

Pharmaceutical and Material Science

1-Butyl-1H-indole derivatives have been synthesized for their potential applications in pharmaceuticals and material science. For example, 1,3-Dichloro-tetra-n-butyl-distannoxane was used to catalyze the direct substitution of 9H-xanthen-9-ol with indoles at room temperature to afford 3-(9H-xanthen-9-yl)-1H-indole derivatives (Liu et al., 2012).

Polymerization Catalysts

Indole-bridged bisphosphine-monoxide palladium catalysts were constructed for ethylene polymerization and copolymerization with polar monomers, indicating the use of 1-Butyl-1H-indole in catalyst design for polymer production (Li et al., 2020).

特性

IUPAC Name |

1-butylindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N/c1-2-3-9-13-10-8-11-6-4-5-7-12(11)13/h4-8,10H,2-3,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSGFPTUMYLIVDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20456868 | |

| Record name | 1-Butyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20456868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Butyl-1H-indole | |

CAS RN |

22014-99-9 | |

| Record name | 1-Butyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20456868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

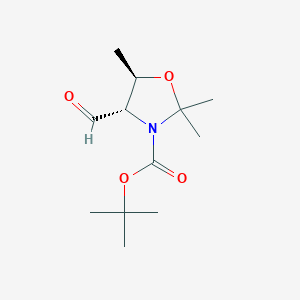

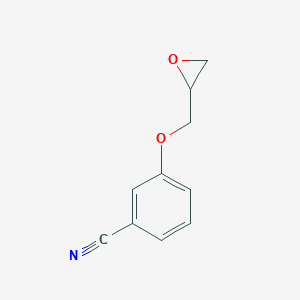

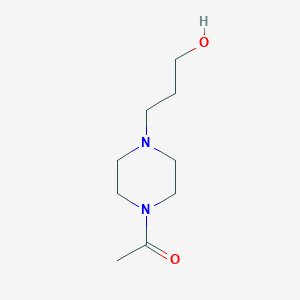

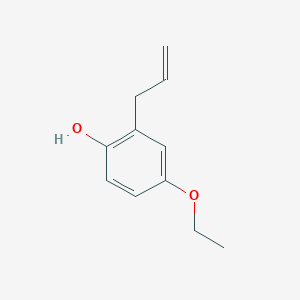

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(benzenesulfonyl)phenyl]-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide](/img/structure/B122627.png)

![2-[3-(4-Methylbenzoyl)phenyl]propanoic acid](/img/structure/B122657.png)